molecular formula C16H15BrN2O2 B15038268 N'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2,5-dimethylfuran-3-carbohydrazide

N'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2,5-dimethylfuran-3-carbohydrazide

Cat. No.: B15038268
M. Wt: 347.21 g/mol
InChI Key: SQJMGMJPOZKFGT-CAAMVKPLSA-N
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Description

N’-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2,5-dimethylfuran-3-carbohydrazide is a complex organic compound with a unique structure that includes a bromine atom, a phenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the reaction of 2,5-dimethylfuran-3-carbohydrazide with 2-bromo-3-phenylprop-2-en-1-al under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2,5-dimethylfuran-3-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2,5-dimethylfuran-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2,5-dimethylfuran-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1Z,2Z)-2-Bromo-3-phenyl-2-propen-1-ylidene]-2-pyrazinecarbohydrazide
  • N’-[(1Z,2Z)-2-Bromo-3-phenyl-2-propen-1-ylidene]-2-fluorobenzohydrazide

Uniqueness

N’-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2,5-dimethylfuran-3-carbohydrazide is unique due to its specific structural features, such as the presence of a furan ring and the combination of bromine and phenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H15BrN2O2

Molecular Weight

347.21 g/mol

IUPAC Name

N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2,5-dimethylfuran-3-carboxamide

InChI

InChI=1S/C16H15BrN2O2/c1-11-8-15(12(2)21-11)16(20)19-18-10-14(17)9-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,20)/b14-9-,18-10-

InChI Key

SQJMGMJPOZKFGT-CAAMVKPLSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C\C(=C\C2=CC=CC=C2)\Br

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC(=CC2=CC=CC=C2)Br

Origin of Product

United States

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